1,2,3,4,6,8-Hexachlorodibenzofuran

Catalog No.
S749325
CAS No.
69698-60-8
M.F
C12H2Cl6O
M. Wt
374.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,6,8-Hexachlorodibenzofuran

CAS Number

69698-60-8

Product Name

1,2,3,4,6,8-Hexachlorodibenzofuran

IUPAC Name

1,2,3,4,6,8-hexachlorodibenzofuran

Molecular Formula

C12H2Cl6O

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C12H2Cl6O/c13-3-1-4-6-7(15)8(16)9(17)10(18)12(6)19-11(4)5(14)2-3/h1-2H

InChI Key

UCFGNWHERVQWMZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)Cl

1,2,3,4,6,8-Hexachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, characterized by six chlorine atoms attached to the dibenzofuran structure. This compound is notable for its environmental persistence and potential toxicity, often arising as a by-product in industrial processes involving chlorinated compounds . The molecular formula for this compound is C₁₂H₂Cl₆O, and it is recognized for its role in environmental contamination and health risk assessments related to exposure to chlorinated compounds .

  • Oxidation: This can produce more oxidized derivatives. Strong oxidizing agents such as potassium permanganate or ozone are typically used in these reactions.
  • Reduction: This process can remove chlorine atoms, yielding less chlorinated dibenzofurans. Reducing agents like sodium borohydride or catalytic hydrogenation are commonly employed.
  • Substitution: Chlorine atoms can be replaced with other functional groups under specific conditions using nucleophilic reagents such as sodium hydroxide or ammonia .

The major products formed depend on the specific conditions and reagents involved. For instance, oxidation may lead to hydroxylated derivatives while reduction can yield less chlorinated variants.

Research indicates that 1,2,3,4,6,8-Hexachlorodibenzofuran exhibits significant biological activity. It acts as a ligand-activated transcriptional activator and has been linked to various toxicological effects. These include reproductive toxicity and potential carcinogenicity . Its biological impact is largely attributed to its structural characteristics and the presence of chlorine atoms at specific positions on the dibenzofuran backbone.

Synthesis of 1,2,3,4,6,8-Hexachlorodibenzofuran can be achieved through the chlorination of dibenzofuran. This typically involves:

  • Chlorination Process: Dibenzofuran is reacted with chlorine gas under controlled conditions to selectively chlorinate at desired positions.
  • Industrial Production: In industrial settings, this compound often forms unintentionally during the manufacture of other chlorinated compounds such as polychlorinated biphenyls (PCBs) or during the incineration of chlorinated organic materials .

1,2,3,4,6,8-Hexachlorodibenzofuran has several applications in scientific research:

  • Environmental Studies: It serves as a marker for assessing the environmental impact of chlorinated compounds.
  • Toxicology Research: Investigations into its toxic effects help elucidate health risks associated with exposure to polychlorinated dibenzofurans.
  • Analytical Chemistry: The compound acts as a reference standard in environmental sample analysis for chlorinated dibenzofurans.

Studies on the interactions of 1,2,3,4,6,8-Hexachlorodibenzofuran with biological systems have highlighted its role in various biochemical pathways. Its ability to activate transcription factors may lead to altered gene expression profiles associated with toxicity and carcinogenicity. Additionally, research indicates that it interacts with cellular receptors involved in hormonal signaling pathways .

Similar Compounds: Comparison

Several similar compounds exist within the polychlorinated dibenzofuran family. Key comparisons include:

Compound NameChlorination PatternUnique Characteristics
1,2,3,4,7,8-HexachlorodibenzofuranChlorines at positions 1-4 & 7-8Different toxicological profile compared to 1,2,3,4,6,8
1,2,3,6,7,8-HexachlorodibenzofuranChlorines at positions 1-3 & 6-8Exhibits distinct environmental behavior
2,3,4,6,7,8-HexachlorodibenzofuranChlorines at positions 2-4 & 6-8May have different metabolic pathways

The uniqueness of 1,2,3,4,6,8-Hexachlorodibenzofuran lies in its specific chlorination pattern which influences both its chemical reactivity and biological activity compared to other hexachlorodibenzofurans .

XLogP3

7.3

UNII

I9A11M9ARZ

Other CAS

69698-60-8

Wikipedia

1,2,3,4,6,8-hexachlorodibenzofuran

Dates

Modify: 2023-08-15

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